molecular formula C22H21NO4 B11300788 3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11300788
M. Wt: 363.4 g/mol
InChI Key: IDQSVJCFEDTPPX-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique structure that combines elements of benzyl, chromeno, and oxazin groups

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one

InChI

InChI=1S/C22H21NO4/c1-25-15-7-5-14(6-8-15)11-23-12-19-20(26-13-23)10-9-17-16-3-2-4-18(16)22(24)27-21(17)19/h5-10H,2-4,11-13H2,1H3

InChI Key

IDQSVJCFEDTPPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as cyclization, condensation, and substitution. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development Potential
The compound's intricate structure makes it a candidate for drug development. It can potentially target specific enzymes or receptors involved in various diseases. The oxazine ring and chromene moiety may provide unique binding properties that can be exploited for therapeutic purposes. For instance, compounds with similar structures have been investigated for their anti-cancer and anti-inflammatory activities.

Mechanism of Action
Understanding the mechanism of action is crucial for its application in medicinal chemistry. The compound may interact with biological targets by modulating enzyme activity or receptor signaling pathways. Detailed biochemical studies are necessary to elucidate these interactions.

Materials Science

Design of New Materials
The unique structural characteristics of 3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one could be beneficial in the development of novel materials. Its potential applications include:

  • Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.
  • Fluorescent Materials : Its chromophoric properties may be utilized in the design of fluorescent probes for imaging applications.

Biological Studies

Probe for Biological Pathways
This compound can serve as a molecular probe to investigate biological pathways and interactions. Its ability to selectively bind to certain biomolecules can facilitate the study of complex biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl, chromeno, and oxazin derivatives, such as:

Uniqueness

What sets 3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Biological Activity

The compound 3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a synthetic organic molecule with potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H23N1O4C_{21}H_{23}N_{1}O_{4}. It features a complex structure that includes a chromeno-oxazine core, which is significant for its biological activity. The presence of the methoxybenzyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC21H23N1O4C_{21}H_{23}N_{1}O_{4}
Molecular Weight351.42 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that derivatives of similar structures exhibit antimicrobial properties. For example, compounds with chromeno and oxazine frameworks have shown effectiveness against various bacterial strains. Research suggests that the target sites may involve bacterial cell wall synthesis or protein synthesis inhibition.

Antioxidant Properties

The antioxidant capacity of compounds with similar structural motifs has been evaluated using assays such as DPPH radical scavenging. These assays measure the ability of the compound to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of related compounds suggest potential benefits in neurodegenerative conditions. Mechanisms may involve modulation of neurotransmitter systems or reduction of neuroinflammation.

Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers synthesized a series of chromeno-oxazine derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin .

Study 2: Antioxidant Activity

A research team conducted an evaluation of the antioxidant properties of compounds similar to 3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one using DPPH and ABTS assays. The findings demonstrated significant radical scavenging activity, suggesting potential applications in food preservation and health supplements .

Study 3: Neuroprotective Potential

A study exploring neuroprotective properties highlighted that related compounds could inhibit neuronal apoptosis in models of oxidative stress. The mechanism was linked to the modulation of mitochondrial pathways and reduction in reactive oxygen species (ROS) production .

Q & A

Q. What are the established synthetic routes for preparing 3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves multi-step processes:
  • Step 1 : Construction of the chromeno-oxazine core via cyclocondensation of substituted chromene precursors with benzoxazine intermediates under acidic or thermal conditions .
  • Step 2 : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or reductive amination, often requiring catalysts like Pd/C or Raney Ni .
  • Step 3 : Final purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .
  • Critical Conditions : Temperature control (70–120°C), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid side products like over-oxidized derivatives .

Q. How is the structural elucidation of this compound performed, and what spectroscopic techniques are most reliable?

  • Methodological Answer :
  • X-ray Crystallography : Determines absolute configuration and intramolecular interactions (e.g., hydrogen bonding between the oxazinone oxygen and methoxybenzyl proton) .
  • NMR Spectroscopy :
  • ¹H-NMR : Key signals include δ 3.8 ppm (methoxy group), δ 4.2–4.5 ppm (oxazine protons), and δ 6.8–7.3 ppm (aromatic protons) .
  • ¹³C-NMR : Peaks at δ 160–165 ppm (carbonyl group) and δ 55–60 ppm (methoxy carbon) confirm functional groups .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 406.1652 for C₂₃H₂₃NO₅) .

Q. What are the primary physicochemical properties influencing its solubility and stability?

  • Methodological Answer :
  • Solubility : Limited aqueous solubility (logP ≈ 3.2) due to the hydrophobic cyclopenta-chromeno core; soluble in DMSO, DMF, and chloroform .
  • Stability : Sensitive to UV light (photodegradation observed via HPLC at 254 nm) and alkaline hydrolysis of the oxazinone ring .
  • Thermal Stability : Decomposition above 200°C (TGA analysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity while minimizing toxicity?

  • Methodological Answer :
  • Core Modifications : Replace the methoxybenzyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance target binding; monitor cytotoxicity via MTT assays .
  • Ring Saturation : Compare tetrahydro vs. fully aromatic chromeno systems for metabolic stability using hepatic microsome assays .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or DNA topoisomerase .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in anticancer assays)?

  • Methodological Answer :
  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and normalize data to reference compounds (e.g., doxorubicin) .
  • Metabolic Profiling : Compare intracellular metabolite levels (LC-MS) to identify off-target effects or prodrug activation discrepancies .
  • Crystallographic Validation : Confirm binding modes via co-crystallization with target proteins (e.g., HDAC enzymes) .

Q. How can computational methods predict environmental fate or biodegradation pathways of this compound?

  • Methodological Answer :
  • QSPR Models : Estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential based on logP and molecular volume .
  • MD Simulations : Simulate hydrolysis pathways of the oxazinone ring in aqueous environments (AMBER force field) .
  • Ecotoxicity Screening : Use Daphnia magna assays to validate predictions .

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